molecular formula C12H14N2O2 B8502187 2-Ethyl-2-(3-nitro-phenyl)-butyronitrile

2-Ethyl-2-(3-nitro-phenyl)-butyronitrile

Cat. No. B8502187
M. Wt: 218.25 g/mol
InChI Key: KHDFNBBZVSTXTA-UHFFFAOYSA-N
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Patent
US06150373

Procedure details

A dry-ice/acetone cooled solution of 2 g (12 mmol) of 3-nitrophenylacetonitrile in 100 ml of tetrahydrofuran was treated with 4.4 g (26.5 mmol) of iodoethane, 3 g (27 mmol) of potassium tert-butoxide and 800 mg (3 mmol) of 18-crown-6. The mixture was stirred for 18 hours allowing the reaction temperature to steadily rise to ambient temperature. 100 ml of saturated aqueous ammonium chloride were added and the organic phase separated, dried over magnesium sulfate, filtered and evaporated. The product was purified by flash chromatography on silica gel using diethyl ether/hexane in a ratio of 3:7 as eluent. Product-containing fractions were evaporated to give 2.1 g (80%) of 2-ethyl-2-(3-nitro-phenyl)-butyronitrile as a pale brown oil. [Mass spectrum (ESI) MH+ =219].
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)=O.C[C:5]([CH3:7])=O.[N+:8]([C:11]1[CH:12]=[C:13]([CH2:17][C:18]#[N:19])[CH:14]=[CH:15][CH:16]=1)([O-:10])=[O:9].I[CH2:21][CH3:22].CC(C)([O-])C.[K+].C1OCCOCCOCCOCCOCCOC1.[Cl-].[NH4+]>O1CCCC1>[CH2:21]([C:17]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([N+:8]([O-:10])=[O:9])[CH:12]=1)([CH2:5][CH3:7])[C:18]#[N:19])[CH3:22] |f:0.1,4.5,7.8|

Inputs

Step One
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC#N
Name
Quantity
4.4 g
Type
reactant
Smiles
ICC
Name
Quantity
3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
800 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to steadily rise to ambient temperature
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
Product-containing fractions were evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C(C#N)(CC)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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